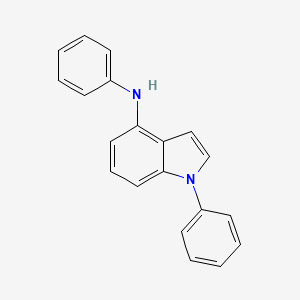![molecular formula C12H9N3O4 B12105634 3-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione CAS No. 25657-05-0](/img/structure/B12105634.png)
3-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Nitrophenylazo)-catechol is an organic compound characterized by the presence of both a nitrophenylazo group and a catechol moiety. This compound is part of the azo dye family, known for their vivid colors and applications in various industries. The structure of 4-(4-Nitrophenylazo)-catechol consists of a catechol ring bonded to a nitrophenylazo group, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenylazo)-catechol typically involves the diazotization of 4-nitroaniline followed by coupling with catechol. The reaction conditions generally include:
Diazotization: 4-nitroaniline is treated with sodium nitrite in an acidic medium (usually hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with catechol in an alkaline medium (such as sodium hydroxide) to form 4-(4-Nitrophenylazo)-catechol.
Industrial Production Methods: Industrial production of 4-(4-Nitrophenylazo)-catechol follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems for precise control of temperature, pH, and reactant concentrations.
- Implementation of purification steps such as recrystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Nitrophenylazo)-catechol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Oxidation: The catechol moiety can be oxidized to quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The azo group can participate in electrophilic substitution reactions, where the nitrophenylazo group can be replaced by other substituents.
Common Reagents and Conditions:
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Electrophilic reagents like halogens or sulfonic acids.
Major Products:
Reduction: 4-(4-Aminophenylazo)-catechol.
Oxidation: 4-(4-Nitrophenylazo)-quinone.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-Nitrophenylazo)-catechol has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions and other substances due to its colorimetric properties.
Biology: Employed in enzyme-linked immunosorbent assays (ELISA) as a chromogenic agent.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the dye industry for coloring textiles and inks, and in environmental monitoring as a pH indicator.
Wirkmechanismus
The mechanism of action of 4-(4-Nitrophenylazo)-catechol involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, proteins, and enzymes, altering their activity.
Pathways Involved: The azo group can undergo reduction or oxidation, leading to changes in the compound’s electronic structure and reactivity. These changes can affect the binding affinity and specificity towards different molecular targets.
Vergleich Mit ähnlichen Verbindungen
4-(4-Nitrophenylazo)-resorcinol: Similar structure but with a resorcinol moiety instead of catechol.
4-(4-Nitrophenylazo)-1-naphthol: Contains a naphthol group, leading to different chemical properties.
4-(4-Nitrophenylazo)-aniline: Features an aniline group, affecting its reactivity and applications.
Uniqueness: 4-(4-Nitrophenylazo)-catechol is unique due to the presence of both catechol and nitrophenylazo groups, which confer distinct chemical reactivity and versatility in applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it valuable in multiple fields of research and industry.
Eigenschaften
CAS-Nummer |
25657-05-0 |
|---|---|
Molekularformel |
C12H9N3O4 |
Molekulargewicht |
259.22 g/mol |
IUPAC-Name |
3-[(4-nitrophenyl)diazenyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H9N3O4/c16-11-3-1-2-10(12(11)17)14-13-8-4-6-9(7-5-8)15(18)19/h1-7,16-17H |
InChI-Schlüssel |
UIACMYNBSRPTQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)O)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster](/img/structure/B12105568.png)


![4-[[2-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid](/img/structure/B12105591.png)




![7,18-bis(2,2,3,3,4,4,4-heptafluorobutyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-11,22-dicarbonitrile](/img/structure/B12105628.png)
![3-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12105630.png)
![[(3aR,6S,6aS)-6-(6-amino-9H-purin-9-yl)-5-fluoro-2,2-dimethyl-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methanol](/img/structure/B12105650.png)



